molecular formula C10H5F4NO3S B12964126 5-Fluoroquinolin-3-yl trifluoromethanesulfonate

5-Fluoroquinolin-3-yl trifluoromethanesulfonate

Cat. No.: B12964126
M. Wt: 295.21 g/mol
InChI Key: ZPDUADUTTQLVTE-UHFFFAOYSA-N
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Description

5-Fluoroquinolin-3-yl trifluoromethanesulfonate is a fluorinated quinoline derivative The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroquinolin-3-yl trifluoromethanesulfonate typically involves the introduction of a trifluoromethanesulfonate group to a 5-fluoroquinoline precursor. One common method is the reaction of 5-fluoroquinoline with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoroquinolin-3-yl trifluoromethanesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The trifluoromethanesulfonate group can be replaced by nucleophiles such as amines or thiols.

    Cross-coupling reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Cross-coupling reactions: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or toluene are commonly used.

Major Products Formed

    Nucleophilic substitution: The major products are quinoline derivatives with the nucleophile replacing the trifluoromethanesulfonate group.

    Cross-coupling reactions: The products are often biaryl or heteroaryl compounds, depending on the coupling partner used.

Scientific Research Applications

5-Fluoroquinolin-3-yl trifluoromethanesulfonate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and cancer.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and liquid crystals.

    Biological Research: It serves as a probe in studying enzyme mechanisms and as a building block for bioactive molecules.

Mechanism of Action

The mechanism of action of 5-Fluoroquinolin-3-yl trifluoromethanesulfonate depends on its application. In medicinal chemistry, it may act by inhibiting bacterial enzymes or interfering with DNA replication. The trifluoromethanesulfonate group can enhance the compound’s ability to penetrate cell membranes and bind to target proteins, thereby increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroquinoline: Lacks the trifluoromethanesulfonate group but shares the quinoline core structure.

    6-Fluoroquinoline: Similar structure with the fluorine atom at a different position.

    8-Fluoroquinoline: Another positional isomer with distinct properties.

Uniqueness

5-Fluoroquinolin-3-yl trifluoromethanesulfonate is unique due to the presence of both a fluorine atom and a trifluoromethanesulfonate group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications.

Properties

Molecular Formula

C10H5F4NO3S

Molecular Weight

295.21 g/mol

IUPAC Name

(5-fluoroquinolin-3-yl) trifluoromethanesulfonate

InChI

InChI=1S/C10H5F4NO3S/c11-8-2-1-3-9-7(8)4-6(5-15-9)18-19(16,17)10(12,13)14/h1-5H

InChI Key

ZPDUADUTTQLVTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=N2)OS(=O)(=O)C(F)(F)F)C(=C1)F

Origin of Product

United States

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